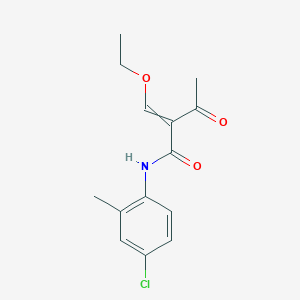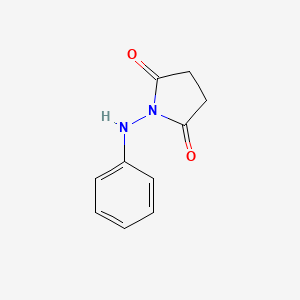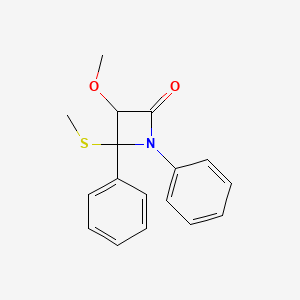
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- is a compound belonging to the class of azetidinones, which are four-membered lactams These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This method includes the reaction of a ketene with an imine to form the azetidinone ring. The reaction conditions often require the use of solvents like chloroform or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. The presence of methoxy and methylthio groups enhances its binding affinity and specificity towards the target enzyme, leading to the disruption of cancer cell proliferation.
相似化合物的比较
Similar Compounds
2-Azetidinone, 3-methoxy-4-methyl-: Similar structure but lacks the diphenyl substitution.
2-Azetidinone, 3-methoxy-4-(2-methyl-1-propen-1-yl)-: Contains a propenyl group instead of the methylthio group.
2-Azetidinone, 3-methoxy-4-(methylthio)-1-phenyl-: Similar but with only one phenyl group.
Uniqueness
The uniqueness of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61458-07-9 |
|---|---|
分子式 |
C17H17NO2S |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-methoxy-4-methylsulfanyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-16(19)18(14-11-7-4-8-12-14)17(15,21-2)13-9-5-3-6-10-13/h3-12,15H,1-2H3 |
InChI 键 |
LWSIPHZXKPEQGD-UHFFFAOYSA-N |
规范 SMILES |
COC1C(=O)N(C1(C2=CC=CC=C2)SC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
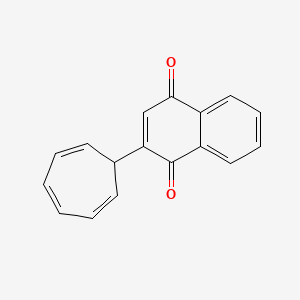
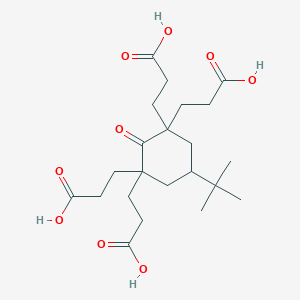
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
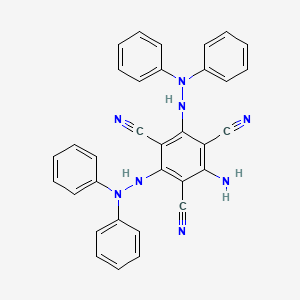
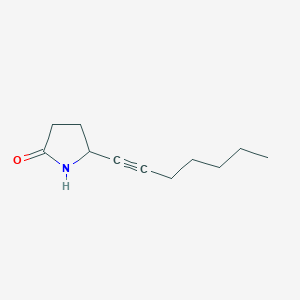
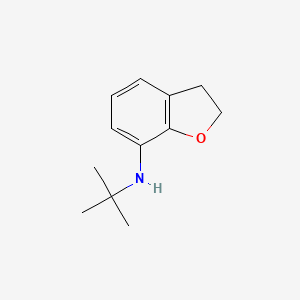
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

